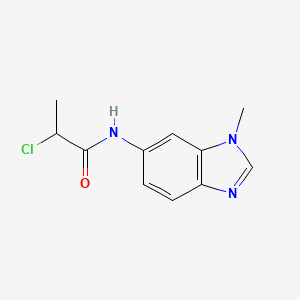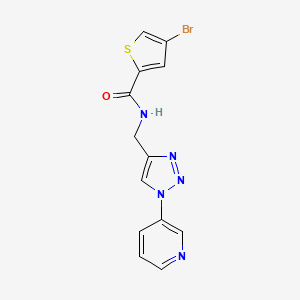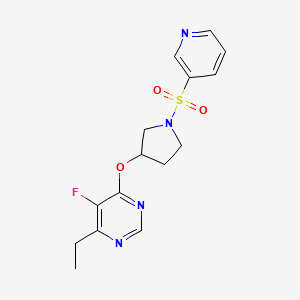
methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate, also known as MCMPA, is a synthetic organic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives and has been found to exhibit interesting biological activities.
Wirkmechanismus
The mechanism of action of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is not yet fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been found to inhibit the activity of certain proteins involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in lab experiments is its high potency against cancer cells. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in the clinic.
Zukünftige Richtungen
There are several future directions for research on methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. In addition, researchers may explore the use of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in combination with other anticancer agents to enhance its efficacy. Finally, there may be potential applications of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate in other fields, such as neurodegenerative diseases, where it has been shown to exhibit neuroprotective effects.
Synthesemethoden
The synthesis of methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate involves the reaction of 2-methyl-4-phenylquinazoline-3-one with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and an acid catalyst to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-(6-chloro-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHVMLFHPCILSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(N1CC(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzenesulfonamide](/img/structure/B2907017.png)


![2,2-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2907025.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2907026.png)


![2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate](/img/structure/B2907030.png)
![{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2907033.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2907035.png)
![[2-[(2,4-Dimethylphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907036.png)
